molecular formula C13H18ClN3O2S B13970415 3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13970415
M. Wt: 315.82 g/mol
InChI Key: UQUVMQPNMDVNAZ-UHFFFAOYSA-N
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Description

3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a pyrimidine ring, a pyrrolidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through cyclization reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester

Uniqueness

3-(5-Chloro-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H18ClN3O2S

Molecular Weight

315.82 g/mol

IUPAC Name

tert-butyl 3-(5-chloropyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H18ClN3O2S/c1-13(2,3)19-12(18)17-5-4-10(8-17)20-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3

InChI Key

UQUVMQPNMDVNAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=C(C=N2)Cl

Origin of Product

United States

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